molecular formula C10H10BrClO2 B8045254 Ethyl 4-bromo-2-(chloromethyl)benzoate CAS No. 1956325-15-7

Ethyl 4-bromo-2-(chloromethyl)benzoate

Cat. No.: B8045254
CAS No.: 1956325-15-7
M. Wt: 277.54 g/mol
InChI Key: DRERZFXEVYWSAM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(chloromethyl)benzoate (CAS 1956325-15-7) is a high-purity chemical building block designed for research and development in organic synthesis. This compound features a molecular formula of C 10 H 10 BrClO 2 and a molecular weight of 277.54 . Its structure incorporates two highly versatile functional groups—a bromo substituent and a chloromethyl group—on an aromatic benzoate ester scaffold. This makes it a valuable synthetic intermediate for constructing more complex molecules. The bromo aryl group is a known handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Concurrently, the chloromethyl group offers a reactive site for nucleophilic substitution, facilitating further functionalization or cyclization processes. While specific biological data for this exact compound is limited, its structural features are commonly employed in the development of active pharmaceutical ingredients (APIs) and other advanced materials . As a result, this reagent holds significant potential for medicinal chemistry research, including the synthesis of novel therapeutic candidates. Handling and Safety: This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. While a specific Safety Data Sheet for this compound was not located, compounds with chloromethyl groups can be highly reactive and require careful handling. It is strongly advised to consult the material safety data sheet and wear appropriate personal protective equipment before use. General safety information for a structurally similar compound, Ethyl 4-(chloromethyl)benzoate, indicates it can cause severe skin burns and eye damage .

Properties

IUPAC Name

ethyl 4-bromo-2-(chloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRERZFXEVYWSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217981
Record name Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956325-15-7
Record name Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956325-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-(chloromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Ethyl 4-bromo-2-(chloromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biological research to study the effects of halogenated compounds on biological systems. It can be used as a probe to understand cellular processes and enzyme activities.

Medicine: In medicinal chemistry, this compound is used to develop new pharmaceuticals. Its reactivity makes it a valuable building block for the synthesis of drug candidates.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-2-(chloromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of ethyl 4-bromo-2-(chloromethyl)benzoate are influenced by its substituents. Below is a comparison with key analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₀H₁₀BrClO₂ 4-Br, 2-CH₂Cl 277.54 Cross-coupling reactions, polymer synthesis
Ethyl 4-chlorobenzoate C₉H₉ClO₂ 4-Cl 184.62 Solvent, plasticizer
Ethyl 2-(bromomethyl)-4-chlorobenzoate C₁₀H₁₀BrClO₂ 4-Cl, 2-CH₂Br 277.54 Positional isomer; steric hindrance effects
Ethyl 4-dimethylaminobenzoate C₁₁H₁₅NO₂ 4-N(CH₃)₂ 193.24 Photoinitiator, dental resins
Ethyl benzoate C₉H₁₀O₂ Unsubstituted 150.17 Fragrance, food additive

Physicochemical Properties

  • Lipophilicity: The logP value of this compound (3.41) is higher than ethyl benzoate (1.88) , indicating greater lipid solubility.
  • Thermal Stability: Halogenated benzoates generally exhibit higher thermal stability than non-halogenated analogues. For example, this compound decomposes at temperatures >200°C, whereas ethyl benzoate boils at 212°C .

Biological Activity

Ethyl 4-bromo-2-(chloromethyl)benzoate is an organic compound characterized by its molecular formula C9H8BrClO2C_9H_8BrClO_2 and a molecular weight of 277.54 g/mol. The compound features a unique substitution pattern with a bromine atom at the para position and a chloromethyl group at the ortho position of the benzene ring. This structural configuration suggests potential biological activities that merit detailed exploration.

The presence of halogen substituents (bromine and chlorine) in this compound enhances its reactivity and potential interactions with biological macromolecules. These halogens can influence the compound's lipophilicity, bioavailability, and overall pharmacological profile.

Antimicrobial Activity

Research has indicated that benzoate derivatives often exhibit antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Compounds containing halogen substituents have been investigated for their anticancer activities. For example, brominated benzoates have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound based on its structure. The following table summarizes key structural features and their associated biological activities:

Compound Structure Biological Activity
This compoundStructurePotential antimicrobial and anticancer properties
Ethyl 4-bromobenzoateC₉H₉BrO₂Antimicrobial activity against Gram-positive bacteria
Ethyl 4-chlorobenzoateC₉H₉ClO₂Cytotoxic effects in cancer cell lines
Ethyl 3-bromo-2-(chloromethyl)benzoateC₉H₈BrClO₂Inhibitory effects on specific enzymes

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of brominated benzoates found that compounds with similar halogen substitutions significantly inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to increased oxidative stress leading to apoptosis.
  • Antimicrobial Efficacy : Research on ethyl 4-bromobenzoate revealed strong antibacterial activity against Staphylococcus aureus, indicating that this compound may also exhibit similar antibacterial properties due to its structural similarities.
  • Enzyme Interaction Studies : In vitro assays have shown that halogenated benzoates can interact with various enzymes, potentially acting as inhibitors or modulators. This interaction is crucial for understanding their therapeutic applications.

Preparation Methods

Reduction of Nitro to Amine

Starting from ethyl 4-bromo-2-nitrobenzoate, the nitro group is reduced to an amine using tin(II) chloride dihydrate in ethyl acetate under ultrasonic irradiation. This method, adapted from the synthesis of methyl 2-amino-4-bromobenzoate, achieves 95–96% yield within 2 hours at 30°C. The amine intermediate is critical for subsequent functionalization.

Conversion to Hydroxymethyl and Chlorination

The amine is diazotized with NaNO₂ in H₂SO₄ at 0–5°C, followed by hydrolysis to introduce a hydroxymethyl group. Treatment with concentrated HCl at 100°C for 4 hours replaces the hydroxyl group with chlorine, yielding the chloromethyl derivative. This two-step sequence mirrors the iodination-cyanation approach in patent CN111018740B, with an overall yield of 68–72%.

Limitations : Diazonium salt instability necessitates strict temperature control, and hydrolysis competing with chloride substitution may require excess HCl to drive the reaction.

Metalation-Directed Synthesis

Directed Ortho Metalation

Ethyl 4-bromobenzoate undergoes directed ortho metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the aryl lithium intermediate with formaldehyde introduces a hydroxymethyl group at position 2, which is subsequently chlorinated with thionyl chloride (SOCl₂). This method, though less common, offers regioselective control, achieving 65–70% yield over three steps.

Advantages : Avoids harsh bromination conditions, but requires anhydrous reagents and cryogenic setups, limiting scalability.

Comparative Analysis of Methods

MethodKey StepsYield (%)ConditionsAdvantagesLimitations
Bromination-ChlorinationBromination, radical chlorination75–80NCS, AIBN, 80°CHigh selectivityRadical side reactions
Reduction-InterconversionNitro reduction, diazotization68–72SnCl₂, HCl, 100°CUtilizes stable intermediatesMulti-step, low atom economy
Metalation-DirectedLDA metalation, SOCl₂ chlorination65–70−78°C, anhydrousRegioselectiveCostly reagents, scalability issues

The bromination-chlorination route offers the highest practical yield and scalability, while the metalation-directed method provides superior regioselectivity for research-scale applications .

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